1-[(Ethylsulfanyl)methyl]cyclopropan-1-amine
Description
1-[(Ethylsulfanyl)methyl]cyclopropan-1-amine is a cyclopropane derivative featuring an ethylsulfanyl (SC₂H₅) substituent attached to a methyl group on the cyclopropane ring, with a primary amine group at the 1-position. This compound is of interest in medicinal chemistry due to the unique combination of a strained cyclopropane ring and a sulfur-containing functional group, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C6H13NS |
|---|---|
Molecular Weight |
131.24 g/mol |
IUPAC Name |
1-(ethylsulfanylmethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H13NS/c1-2-8-5-6(7)3-4-6/h2-5,7H2,1H3 |
InChI Key |
AINAJWSTNHPTRM-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1(CC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclopropanation of alkenes using carbenes or carbenoids, followed by substitution reactions to introduce the desired functional groups .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-[(Ethylsulfanyl)methyl]cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the amine group or other functional groups.
Substitution: The cyclopropane ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
1-[(Ethylsulfanyl)methyl]cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Ethylsulfanyl)methyl]cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfanyl group can participate in binding interactions, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Physico-Chemical and Pharmacological Comparison
Table 1: Comparative Data for Selected Analogues
*Estimated based on substituent contributions.
Biological Activity
Overview of 1-[(Ethylsulfanyl)methyl]cyclopropan-1-amine
This compound is a cyclopropane derivative that features an ethylsulfanyl group attached to a methylamine moiety. Cyclopropane derivatives are known for their unique structural properties and have been explored for various biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This compound's cyclopropane ring may impart unique steric and electronic properties, influencing its interaction with biological targets.
General Insights
While specific studies on this compound are sparse, compounds with similar structural features have demonstrated notable biological activities. For instance, cyclopropane derivatives are often investigated for their roles in modulating receptor activity, particularly in the context of neurotransmitter systems and inflammation pathways.
Potential Activities
Based on related compounds, the following biological activities may be anticipated for this compound:
- Neurotransmitter Modulation : Similar cyclopropane analogs have shown potential as agonists or antagonists at various neurotransmitter receptors, particularly in the purinergic signaling pathway (e.g., P2Y receptors) .
- Antimicrobial Properties : Certain derivatives exhibit antimicrobial activity against bacteria such as Staphylococcus aureus .
- Anti-inflammatory Effects : Compounds with similar functionalities have been studied for their ability to modulate inflammatory responses, particularly through inhibition of pro-inflammatory cytokines .
Agonist Activity at P2Y Receptors
Research into methanocarba analogues has shown that modifications to the structure can significantly enhance agonist potency at P2Y receptors. For example, certain derivatives displayed EC50 values in the nanomolar range, indicating high potency . Although direct studies on this compound are lacking, it is plausible that similar modifications could yield potent receptor modulators.
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
